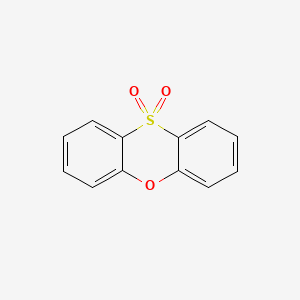

phenoxathiin 10,10-dioxide

Übersicht

Beschreibung

Phenoxathiin 10,10-dioxide is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 232.01941529 g/mol and the complexity rating of the compound is 329. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Phenoxathiin 10,10-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 216.26 g/mol. The compound features a tricyclic structure with a sulfoxide functional group, which is critical for its biological activity.

Antimicrobial Properties

This compound has been investigated for its antifungal and antibacterial properties. Studies indicate that it exhibits significant activity against various pathogens:

- Antifungal Activity : It has shown effectiveness against fungi such as Candida albicans and Aspergillus niger.

- Antibacterial Activity : The compound demonstrates inhibitory effects on bacteria including Staphylococcus aureus and Escherichia coli.

Research indicates that the mechanism of action involves disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Inhibition

This compound has been explored as an inhibitor of monoamine oxidase-A (MAO-A) , which is relevant in the treatment of depression. It acts by binding to the enzyme and preventing the breakdown of neurotransmitters such as serotonin and norepinephrine, potentially enhancing mood and cognitive function .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Enzyme Inhibition : By altering the conformation of target enzymes or proteins.

- Cellular Disruption : Through the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

- A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a potent antibacterial effect that warrants further investigation for clinical applications.

- Monoamine Oxidase Inhibition :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antibacterial Activity | Antifungal Activity | MAO-A Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Phenothiazine | Moderate | Low | Yes |

| Thianthrene | Low | Moderate | No |

Eigenschaften

IUPAC Name |

phenoxathiine 10,10-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLRCPYQIPAQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241718 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-47-0 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxathiin,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOXATHIIN-10,10-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of phenoxathiin 10,10-dioxide?

A1: this compound has the molecular formula C12H8O3S. Its structure consists of a central six-membered heterocycle containing a sulfur atom and an oxygen atom, flanked by two benzene rings. The sulfur atom is further oxidized with two oxygen atoms, hence the "10,10-dioxide" designation. [, ]

Q2: How does the structure of this compound relate to its activity as a monoamine oxidase inhibitor?

A2: Research has shown that the size and shape of the substituent at the 1-position of the this compound ring system significantly impact its ability to selectively inhibit monoamine oxidase A (MAO-A). Short, linear substituents like ethyl, vinyl, trifluoromethyl, and iodo appear to confer the most potent and selective MAO-A inhibition. [] This selectivity is believed to arise from binding to a specific hydrophobic site on MAO-A. []

Q3: How does this compound interact with cyclopentadienyl iron(II) complexes?

A3: Studies have investigated the complex formed between this compound and (η5-cyclopentadienyl)iron(II). Crystallographic analysis reveals that the iron coordinates to the this compound molecule through one of the benzene rings, leaving the other benzene ring and the dioxide group uncoordinated. [, ] The coordinated and uncoordinated benzene rings within the this compound molecule adopt a butterfly-like conformation with a hinge angle of approximately 170°. [, ]

Q4: What metabolic transformations does this compound undergo in humans?

A4: Research using human liver microsomes identified several metabolites of 1-ethylphenoxathiin-10,10-dioxide (BW1370U87), a potential antidepressant. [] These metabolites primarily involved modifications to the ethyl side chain at the 1-position, including oxidation to -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH, and -CH2.COOH. Additionally, the formation of unsubstituted phenoxathiin-10,10-dioxide was observed. [] These findings were obtained using directly coupled HPLC-NMR, showcasing its utility in analyzing xenobiotic metabolism. []

Q5: What are some applications of this compound derivatives in material science?

A5: this compound derivatives have been incorporated into cardo polymers, specifically cardopolyamides. [] These polymers, synthesized via low-temperature solution polycondensation, exhibit desirable properties such as high inherent viscosities, good solubility in organic solvents, and promising thermal stability. [] The incorporation of this compound units into these polymers could potentially improve their flame retardancy and mechanical properties, broadening their applications in various industries.

Q6: How are computational chemistry and modeling being used to study this compound derivatives?

A6: Time-dependent density functional theory (TDDFT) calculations have been employed to investigate the photophysical properties of this compound derivatives. [] These calculations provide insights into the electronic transitions responsible for the observed spectral behavior of these compounds, including the influence of substituents on their absorption and emission properties. [] Such computational approaches can contribute to the rational design of new this compound derivatives with tailored optoelectronic properties.

Q7: Can you provide information on the synthesis of complex this compound structures?

A7: Research has explored the synthesis of intricate this compound containing structures, such as macrocyclic bisbenzylisoquinolines. [] These compounds hold significant potential in medicinal chemistry due to the diverse biological activities exhibited by bisbenzylisoquinoline alkaloids. [] The "sulfur stitch" strategy, involving the use of sulfur-containing intermediates like those derived from this compound, is being investigated to facilitate the efficient synthesis of these complex natural product analogs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.